molecular formula C23H16Cl2N2O3 B11689373 (2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B11689373
M. Wt: 439.3 g/mol
InChI Key: IIPFKSVYTWNYIY-UHFFFAOYSA-N
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Description

(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a carboxamide group, and dichlorophenyl and methoxyphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the carboxamide group, and the addition of the dichlorophenyl and methoxyphenyl substituents. Common synthetic routes may include:

    Formation of the Chromene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step may involve the reaction of the chromene intermediate with an amine derivative.

    Addition of Substituents: The dichlorophenyl and methoxyphenyl groups can be introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or biochemical reactions.

Properties

Molecular Formula

C23H16Cl2N2O3

Molecular Weight

439.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)imino-N-(2-methoxyphenyl)chromene-3-carboxamide

InChI

InChI=1S/C23H16Cl2N2O3/c1-29-21-9-5-3-7-19(21)26-22(28)16-12-14-6-2-4-8-20(14)30-23(16)27-18-11-10-15(24)13-17(18)25/h2-13H,1H3,(H,26,28)

InChI Key

IIPFKSVYTWNYIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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